Benzoic acid, 3-(((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)methyl)-, ethyl ester
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Overview
Description
Benzoic acid, 3-(((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)methyl)-, ethyl ester is a complex organic compound with a unique structure. This compound features a benzoic acid core linked to a diazepine ring, which is further substituted with hydroxyl and phenylmethyl groups. The ethyl ester functionality adds to its versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of Benzoic acid, 3-(((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)methyl)-, ethyl ester involves multiple steps. The starting materials typically include benzoic acid derivatives and diazepine precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimized reaction conditions, such as temperature control, pressure adjustments, and purification techniques to achieve high purity and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diazepine ring can be reduced to form different derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
Benzoic acid, 3-(((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)methyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazepine ring and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The phenylmethyl groups may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, Benzoic acid, 3-(((4R,5S,6S,7R)-hexahydro-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepin-1-yl)methyl)-, ethyl ester stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
- Benzoic acid derivatives with different ester functionalities.
- Diazepine compounds with varying substituents.
- Hydroxylated benzoic acids with different side chains. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
167824-65-9 |
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Molecular Formula |
C34H42N2O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
ethyl 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-(5-hydroxypentyl)-2-oxo-1,3-diazepan-1-yl]methyl]benzoate |
InChI |
InChI=1S/C34H42N2O6/c1-2-42-33(40)28-18-12-17-27(21-28)24-36-30(23-26-15-8-4-9-16-26)32(39)31(38)29(22-25-13-6-3-7-14-25)35(34(36)41)19-10-5-11-20-37/h3-4,6-9,12-18,21,29-32,37-39H,2,5,10-11,19-20,22-24H2,1H3/t29-,30-,31+,32+/m1/s1 |
InChI Key |
IZMLLFHMZHNYNG-ZRTHHSRSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CCCCCO)CC3=CC=CC=C3)O)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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